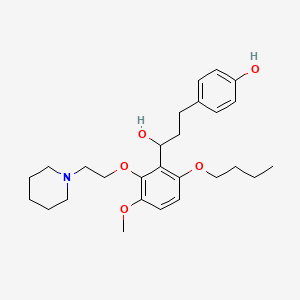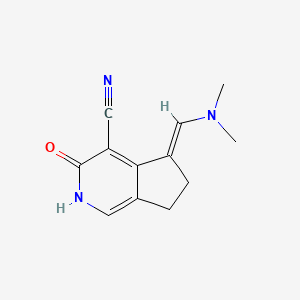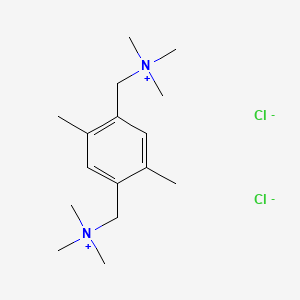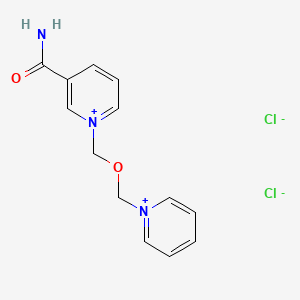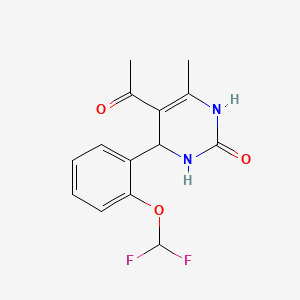
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a 2-chlorophenylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a 2-chlorophenylamine derivative with a suitable pyrimidinone precursor in the presence of a thioxo group donor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidinone derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
科学的研究の応用
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrimidin-2-thione: Similar structure but lacks the 2-chlorophenylamino group.
4(1H)-Pyrimidinone, 2-thioxo-: Similar core structure but without the dihydro and 2-chlorophenylamino substituents.
2-Amino-4(1H)-pyrimidinone: Contains an amino group instead of the thioxo group.
Uniqueness
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((2-chlorophenyl)amino)methyl)-2-thioxo- is unique due to the presence of both the thioxo group and the 2-chlorophenylamino substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
89665-76-9 |
|---|---|
分子式 |
C11H10ClN3OS |
分子量 |
267.74 g/mol |
IUPAC名 |
5-[(2-chloroanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-1-2-4-9(8)13-5-7-6-14-11(17)15-10(7)16/h1-4,6,13H,5H2,(H2,14,15,16,17) |
InChIキー |
GPPNTQAXKXKZHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NCC2=CNC(=S)NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


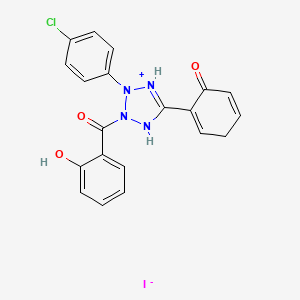

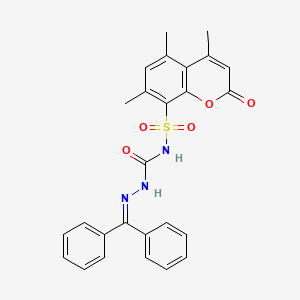
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
